molecular formula C23H23BrN2O4S B8103977 Sms1-IN-1

Sms1-IN-1

Cat. No.: B8103977
M. Wt: 503.4 g/mol
InChI Key: CZAFIFBJBFDMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SMS1-IN-1 is a potent inhibitor of sphingomyelin synthase 1 (SMS1), an enzyme involved in the biosynthesis of sphingomyelin from ceramide and phosphatidylcholine. This compound has shown potential in the treatment of atherosclerosis due to its ability to inhibit SMS1 with an IC50 value of 2.1 μM .

Preparation Methods

The synthesis of SMS1-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

SMS1-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or sulfonyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SMS1-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

SMS1-IN-1 exerts its effects by inhibiting the activity of sphingomyelin synthase 1, which catalyzes the transfer of a phosphocholine moiety from phosphatidylcholine to ceramide, forming sphingomyelin and diacylglycerol. By inhibiting this enzyme, this compound disrupts sphingolipid metabolism, leading to the accumulation of ceramide and a decrease in sphingomyelin levels. This disruption affects various cellular processes, including membrane structure, signal transduction, and apoptosis .

Comparison with Similar Compounds

SMS1-IN-1 is unique among sphingomyelin synthase inhibitors due to its high potency and selectivity for sphingomyelin synthase 1. Similar compounds include:

This compound stands out due to its specific inhibition of sphingomyelin synthase 1, making it a valuable tool for studying the enzyme’s role in various biological processes and its potential as a therapeutic target .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O4S/c24-20-8-6-19(7-9-20)16-25-23(27)17-30-21-10-12-22(13-11-21)31(28,29)26-15-14-18-4-2-1-3-5-18/h1-13,26H,14-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAFIFBJBFDMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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